Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
102259-72-3
VCID:
VC0019763
InChI:
InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H
SMILES:
COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl
Molecular Formula:
C18H30Cl2N2O2
Molecular Weight:
377.3 g/mol
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
CAS No.: 102259-72-3
Main Products
VCID: VC0019763
Molecular Formula: C18H30Cl2N2O2
Molecular Weight: 377.3 g/mol
CAS No. | 102259-72-3 |
---|---|
Product Name | Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride |
Molecular Formula | C18H30Cl2N2O2 |
Molecular Weight | 377.3 g/mol |
IUPAC Name | 6,7-dimethoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride |
Standard InChI | InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H |
Standard InChIKey | ZHUBLLYQQAXTHL-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
Synonyms | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)quinoline dihydr ochloride |
PubChem Compound | 3025194 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume